molecular formula C7H9BrN2O2 B3041721 3-Bromo-N-(5-methylisoxazol-3-yl)propanamide CAS No. 349442-99-5

3-Bromo-N-(5-methylisoxazol-3-yl)propanamide

Cat. No.: B3041721
CAS No.: 349442-99-5
M. Wt: 233.06 g/mol
InChI Key: UEIYCKANAJVWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(5-methylisoxazol-3-yl)propanamide is a compound used for proteomics research . It has a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06 .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like this compound are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acids and Derivatives : The compound has been used in the synthesis of amino acids, such as in the preparation of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide, through key steps involving 3-bromo-5-methylisoxazole intermediates (Hanson & Mohamed, 1997).

Applications in Material Science

  • Photodynamic Therapy and Photosensitizers : The compound has found use in photodynamic therapy, particularly in the synthesis of zinc phthalocyanine derivatives with potential for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Polymer Science and Engineering

  • Polymerization Initiators : It has been utilized in the synthesis of fluorescent ATRP initiators for polymerizations of acrylates, indicating its role in advancing polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Agricultural Chemistry

  • Herbicide Development : Certain derivatives of 3-Bromo-N-(5-methylisoxazol-3-yl)propanamide have demonstrated effectiveness as herbicides, showcasing their potential in agricultural applications (Liu et al., 2008).

Biochemistry and Medicine

  • Urease Inhibition : Novel propanamide derivatives, synthesized using this compound, have shown promising activity as urease inhibitors, suggesting potential medical applications (Abbasi et al., 2020).

  • Antibacterial Agents : Some derivatives have been tested for their antibacterial activities, indicating the compound's relevance in the development of new antimicrobial agents (Hui et al., 2010).

  • Antinociceptive Properties : Research into propanamide derivatives has also explored their potential antinociceptive activities, which could have implications in pain management (Önkol et al., 2004).

  • Insecticidal Activities : The compound has been involved in the synthesis of novel anthranilic diamide analogues containing 1,2,4-oxadiazole rings, displaying high insecticidal activities against Plutella xylostella, suggesting its application in pest control (Liu et al., 2017).

  • Toxicity Assessment : Studies on 3-oxobutanamide derivatives, closely related to this compound, have been conducted to assess their toxicity against human lymphocytes and isolated mitochondria, an important aspect in drug development and safety evaluation (Razzaghi-Asl et al., 2017).

  • Synthesis of Antitumor Agents : This compound has been used in the synthesis process of antitumor agents like Nilotinib, highlighting its importance in pharmaceutical research (Wang Cong-zhan, 2009).

Safety and Hazards

The compound is associated with certain hazards. It has been classified as having Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 .

Properties

IUPAC Name

3-bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIYCKANAJVWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.